Product packaging for Benzyl-Pentyl-Ammonium Chloride(Cat. No.:CAS No. 90389-36-9)

Benzyl-Pentyl-Ammonium Chloride

Cat. No.: B2383724
CAS No.: 90389-36-9
M. Wt: 412.5 g/mol
InChI Key: YDIQJONNFLVNGD-FPMRONRSSA-N
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Description

Benzyl-Pentyl-Ammonium Chloride is a quaternary ammonium compound (QAC) of interest in scientific research and chemical synthesis. Compounds within this class are extensively utilized as phase-transfer catalysts (PTC) , a valuable technology in organic synthesis . In this role, they facilitate reactions between reagents situated in mutually immiscible phases, such as aqueous and organic media, thereby enhancing reaction rates and yields in various synthetic pathways . The structure of related benzyl-containing QACs suggests potential application as cationic surfactants and for their antimicrobial properties . The antimicrobial action, common to this class, is primarily attributed to the compound's ability to disrupt microbial cell membrane integrity, leading to the dissipation of proton motive force and leakage of cellular contents . Researchers may explore the properties of this compound for developing new synthetic methodologies or for fundamental studies in surfactant science. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O5 B2383724 Benzyl-Pentyl-Ammonium Chloride CAS No. 90389-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90389-36-9

Molecular Formula

C25H32O5

Molecular Weight

412.5 g/mol

IUPAC Name

methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate

InChI

InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1

InChI Key

YDIQJONNFLVNGD-FPMRONRSSA-N

SMILES

CCCCCNCC1=CC=CC=C1.Cl

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC

solubility

not available

Origin of Product

United States

Mechanistic Investigations in Chemical and Materials Science

Surface and Interfacial Phenomena

The amphiphilic nature of benzyl-pentyl-ammonium chloride drives its activity at interfaces, leading to the formation of micelles in solution and adsorption onto solid surfaces. These behaviors are governed by thermodynamic principles and the balance of intermolecular forces.

Micellization Thermodynamics and Critical Micelle Concentration (CMC)

In aqueous solutions, surfactant molecules like this compound exist as individual ions at low concentrations. As the concentration increases, they reach a point known as the critical micelle concentration (CMC), where they spontaneously self-assemble into organized aggregates called micelles. wikipedia.org This process is a strategy to minimize the unfavorable interactions between the hydrophobic tails and water molecules, a phenomenon driven by the hydrophobic effect. wikipedia.org

The thermodynamics of micellization for the homologous series of alkyldimethylbenzylammonium chlorides reveal that the process is typically endothermic and entropy-driven. researchgate.net The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process, and becomes more negative as the length of the alkyl chain increases, suggesting that a longer hydrophobic chain favors micelle formation. researchgate.net The standard enthalpy of micellization (ΔH°mic) is often positive, and the standard entropy of micellization (ΔS°mic) is positive, which is the primary driving force for the aggregation. researchgate.net This positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic chains. researchgate.net

The CMC value is a key parameter and is influenced by factors such as temperature, the presence of electrolytes, and the structure of the surfactant. For alkyldimethylbenzylammonium chlorides, the CMC generally decreases as the length of the alkyl chain increases due to the enhanced hydrophobicity. ekb.eg The addition of salts to the solution also leads to a decrease in the CMC. ekb.eguobabylon.edu.iq The relationship between the CMC and temperature for these surfactants is often U-shaped, with a minimum CMC at a specific temperature. researchgate.net

Table 1: Estimated Thermodynamic Parameters of Micellization for this compound in Aqueous Solution

Thermodynamic ParameterEstimated Value RangeDriving Force
Critical Micelle Concentration (CMC)Lower than shorter alkyl chain analoguesHydrophobic effect
Gibbs Free Energy (ΔG°mic)NegativeSpontaneous process
Enthalpy (ΔH°mic)Likely positive (endothermic)Favorable entropy change
Entropy (ΔS°mic)PositiveRelease of structured water

Note: The values in this table are estimations based on the established trends for the alkyldimethylbenzylammonium chloride homologous series and are not derived from direct experimental measurements on this compound.

Adsorption Behavior on Solid Surfaces

The surfactant properties of this compound also lead to its adsorption at solid-liquid interfaces. This behavior is critical in applications such as detergency, corrosion inhibition, and material surface modification. The adsorption process can occur through several mechanisms, including electrostatic interactions, hydrophobic interactions, and chemisorption.

The adsorption of quaternary ammonium (B1175870) compounds onto negatively charged surfaces, such as silica (B1680970) or cellulose (B213188), is often initiated by electrostatic attraction between the cationic head group and the anionic surface sites. As the concentration of the surfactant increases, hydrophobic interactions between the adsorbed molecules can lead to the formation of surface aggregates or admicelles. The nature of the solid surface, the pH of the solution, and the ionic strength of the medium all play significant roles in the extent and mechanism of adsorption.

Studies on the adsorption of alkyldimethylbenzylammonium chlorides on materials like cotton have shown that increasing the surfactant concentration leads to a higher mass of the compound being adsorbed until the CMC is reached. researchgate.net The adsorption can be attributed to a combination of bulk entrapment, dispersion forces, and both hydrophobic and electrostatic interactions. researchgate.net The process can involve both physisorption, which is based on weaker van der Waals forces, and chemisorption, which involves the formation of stronger chemical bonds. uobabylon.edu.iq

Catalytic Mechanisms

This compound is an effective phase-transfer catalyst, a substance that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.commedchemexpress.com This catalytic activity is crucial in many organic syntheses, allowing for reactions that would otherwise be slow or require harsh conditions.

Phase-Transfer Catalysis in Organic Reactions

In a typical liquid-liquid phase-transfer catalysis system, an ionic nucleophile is soluble in the aqueous phase but insoluble in the organic phase, where the organic substrate is located. The quaternary ammonium salt, being soluble in both phases to some extent, acts as a shuttle for the nucleophile. biomedres.us

Two primary mechanisms are generally accepted for phase-transfer catalysis:

The Extraction Mechanism: The quaternary ammonium cation forms an ion pair with the anionic nucleophile in the aqueous phase. This lipophilic ion pair is then extracted into the organic phase, where the "naked" and highly reactive nucleophile can react with the organic substrate. biomedres.us After the reaction, the catalyst cation, now paired with the leaving group, returns to the aqueous phase to repeat the cycle. This mechanism is common in nucleophilic substitution reactions. chemicalbook.comguidechem.com

The Interfacial Mechanism: In some cases, the reaction occurs at the interface between the two phases. The catalyst facilitates the reaction by bringing the reactants into close proximity at the boundary layer. This mechanism is often proposed for reactions involving carbanions and carbene intermediates. biomedres.us

The efficiency of this compound as a phase-transfer catalyst will depend on the lipophilicity of the cation, which influences its solubility in the organic phase and its ability to form a stable ion pair.

Mechanistic Role in Specific Synthetic Transformations

Quaternary ammonium salts like benzyltriethylammonium chloride, a close analog of this compound, are widely used in a variety of synthetic transformations. These include:

Nucleophilic Substitution Reactions: Facilitating the reaction of alkyl halides with aqueous solutions of nucleophiles such as cyanide, azide, or hydroxide (B78521). For example, in the synthesis of nitriles from alkyl chlorides and aqueous sodium cyanide.

Alkylation Reactions: C-, O-, N-, and S-alkylation reactions are effectively catalyzed by phase-transfer catalysts. chemicalbook.com An example is the O-alkylation of phenols to produce ethers.

Carbene Reactions: The generation of dihalocarbenes from haloforms and concentrated aqueous sodium hydroxide is a classic application of phase-transfer catalysis.

Oxidation Reactions: The use of oxidizing agents like potassium permanganate (B83412) or potassium dichromate in organic solvents is made possible by solubilizing the oxidant anion via ion-pairing with the quaternary ammonium cation.

The mechanistic role of this compound in these reactions is to increase the concentration of the reactive anion in the organic phase, thereby accelerating the reaction rate. chemicalbook.com

Electrochemical Reaction Mechanisms

Information regarding the specific electrochemical reaction mechanisms of this compound is not extensively documented in the scientific literature. However, the electrochemical behavior of quaternary ammonium salts, in general, is relevant in applications such as electrolytes in batteries and capacitors, as well as in electrochemical synthesis.

The electrochemical stability window of the quaternary ammonium salt is a critical parameter. The cation can be reduced at a negative potential, and the anion can be oxidized at a positive potential. The structure of the cation, including the nature of the alkyl and benzyl (B1604629) groups, will influence its reduction potential.

In the context of electrochemical synthesis, this compound could potentially act as a supporting electrolyte, providing conductivity to the solution. It could also participate in the reaction mechanism, for instance, by adsorbing onto the electrode surface and influencing the kinetics of electron transfer or by acting as a mediator in the electrochemical transformation of organic substrates. Further research is needed to elucidate the specific electrochemical behavior of this compound.

Electrochemical Stability Towards Reduction and Oxidation

The electrochemical stability of quaternary ammonium compounds (QACs), such as this compound, is a critical factor in their application in electrochemical systems, for instance, as electrolytes or additives. The stability is defined by the electrochemical window, which is the potential range between which the compound remains non-reactive, avoiding reduction or oxidation.

For QACs, the cathodic limit (reduction potential) is determined by the reduction of the quaternary ammonium cation. This process typically involves the cleavage of a nitrogen-carbon bond. The structure of the alkyl or aryl groups attached to the nitrogen atom influences this stability. Generally, cations with simple alkyl chains are more stable against reduction than those with electron-withdrawing groups. The anodic limit (oxidation potential) is dictated by the oxidation of the counter-ion (in this case, chloride) or the cation itself. While specific data for this compound is not extensively documented, research on similar structures, such as those with benzyl groups, indicates that the presence of the aromatic ring can influence electron density and, consequently, the oxidation potential. The flexible pentyl group, in contrast to shorter or more rigid chains, may also affect the steric accessibility of the nitrogen center, subtly altering its electrochemical behavior.

Corrosive Inhibition Mechanisms

Quaternary ammonium compounds are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comnih.gov The primary mechanism of inhibition by compounds like this compound involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ohio.eduresearchgate.net

This adsorption is a complex process that can involve both physical and chemical interactions (physisorption and chemisorption). nih.gov

Physisorption: This occurs due to electrostatic interactions between the positively charged quaternary nitrogen atom (N+) and the metal surface, which is often negatively charged in acidic solutions due to the adsorption of anions (like Cl⁻). Van der Waals forces between the hydrophobic alkyl (pentyl) and benzyl groups of the inhibitor molecules also contribute to the stability of the adsorbed film. mdpi.com

Chemisorption: This involves charge sharing or transfer between the inhibitor molecule and the metal surface. The π-electrons of the benzyl group in this compound can interact with the vacant d-orbitals of iron atoms on the steel surface, creating a more stable, coordinate-type bond. scholarsresearchlibrary.com

Table 1: Corrosion Inhibition Efficiency of Structurally Related Benzyl Ammonium Salts

InhibitorMetalMediumConcentrationTemperatureInhibition Efficiency (IE%)Reference
Benzyl tri methyl ammonium chloride (BTMAC) & KIStainless SteelHCl0.0025 M BTMAC + 0.0018 M KINot Specified96% scholarsresearchlibrary.com
Quaternium-22 (Q-22)C-Steel5 M HCl2.22 mmol·L⁻¹Not Specified>90% (from graph) mdpi.com
Diallylbenzyl dodecyl ammonium saltMild Steel15% HCl50 ppm303 K~95% nih.gov
Octyl dimethyl benzyl ammonium ionic liquid (ODBA)Q235 Steel1 mol/L HCl0.2 g/L30 °C95.53% jlu.edu.cn

Polymer and Material Interactions

Complexation with Polyelectrolytes

This compound, as a cationic surfactant, readily interacts with oppositely charged polymers (polyanions) in solution to form polyelectrolyte-surfactant complexes (PESCs). mdpi.comnih.gov The formation of these complexes is a spontaneous process driven by a combination of electrostatic and hydrophobic interactions. nih.gov

The primary driving force is the strong electrostatic attraction between the positively charged headgroup of the benzyl-pentyl-ammonium cation and the negatively charged groups on the polyanion chain (e.g., carboxylate or sulfonate groups). reinventionjournal.org This interaction leads to the release of small, mobile counter-ions (like Na⁺ and Cl⁻) that were previously associated with the polyelectrolyte and the surfactant, respectively. This release of counter-ions results in a significant increase in translational entropy, which provides a favorable thermodynamic driving force for complexation. reinventionjournal.org

Hydrophobic interactions also play a crucial role. The nonpolar pentyl and benzyl moieties of the surfactant molecules tend to aggregate to minimize their contact with water. In the presence of a polyelectrolyte, this aggregation is facilitated, leading to the formation of micelle-like structures along the polymer chain at a surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (CMC) of the free surfactant. nih.gov The polyelectrolyte chain can wrap around these micellar aggregates, creating structures often described by "string-of-pearls" or wormlike micelle models. nih.gov The properties of the resulting complex, such as its solubility, structure, and stability, are highly dependent on factors like the charge densities of the polymer and surfactant, their respective chain lengths, concentration, and the ionic strength of the solution. mdpi.commdpi.com

Table 2: Factors Influencing Polyelectrolyte-Surfactant Complex (PESC) Formation

FactorEffect on ComplexationUnderlying Interaction
Surfactant Alkyl Chain LengthLonger chains promote complexation at lower concentrations (lower CAC). mdpi.comnih.govIncreased hydrophobic interactions.
Polyelectrolyte Charge DensityHigher charge density leads to stronger binding and more compact complexes. nih.govEnhanced electrostatic attraction.
Addition of SaltHigh salt concentrations can screen electrostatic charges, leading to the dissociation of the complex. reinventionjournal.orgWeakened electrostatic interactions.
Polymer/Surfactant RatioAffects the net charge and solubility of the resulting complex. mdpi.comStoichiometry of electrostatic pairing.

Integration and Interaction within Composite Matrices

Quaternary ammonium compounds, including structures like this compound, are utilized as compatibilizers or modifiers in the fabrication of polymer composites. mdpi.comresearchgate.net Their role is to improve the interfacial adhesion between two or more immiscible phases within the composite, such as between a polymer matrix and a filler material or between two different polymers in a blend. mdpi.com

The amphiphilic nature of this compound is key to this function. The molecule possesses a polar, charged headgroup and nonpolar, hydrophobic tails (the benzyl and pentyl groups). When introduced into a composite system, the QAC molecules tend to migrate to the interface between the different phases. For example, in a composite containing a hydrophilic filler (like clay or silica) and a hydrophobic polymer matrix (like polypropylene), the polar headgroup of the QAC can interact with the filler surface, while the hydrophobic tails can entangle with or interact with the polymer matrix chains.

This molecular bridging at the interface reduces interfacial tension and promotes better dispersion of the filler within the matrix. Improved dispersion and adhesion lead to enhanced material properties, including better mechanical strength, thermal stability, and barrier properties. mdpi.comnih.gov QACs can be incorporated into various composite systems, including those with natural or synthetic polymers, to create materials with tailored functionalities. nih.govnih.gov

Physicochemical Interactions with Cellulosic Materials

The interaction between this compound and cellulosic materials is predominantly governed by adsorption processes, driven by electrostatic and other secondary forces. nih.gov Cellulose, a natural polymer, has surfaces that are rich in hydroxyl (-OH) groups and can acquire a negative surface charge in aqueous environments, making it an effective adsorbent for cationic species like QACs. auburn.edu

The primary interaction mechanism is the electrostatic attraction between the positively charged quaternary ammonium headgroup and the anionic sites on the cellulose surface. auburn.edu This strong ionic bonding is a key driver for the adsorption process. After initial adsorption, hydrophobic interactions between the nonpolar tails (pentyl and benzyl groups) of adjacent adsorbed QAC molecules can lead to the formation of a more densely packed layer on the cellulose surface.

This modification of the cellulose surface, known as quaternization when a covalent bond is formed, dramatically changes its properties. It imparts a permanent positive charge to the material, making it highly effective at adsorbing anionic substances from aqueous solutions, such as certain dyes used in the textile industry. nih.gov The adsorption capacity of the modified cellulose is directly related to the density of quaternary ammonium groups on its surface. auburn.edu Research has shown that quaternized cellulose can exhibit significantly higher adsorption capacities and faster kinetics for anionic dye removal compared to unmodified cellulose or even activated carbon. auburn.edu

Table 3: Adsorption Performance of Quaternized Cellulosic Materials

AdsorbentAdsorbateKey FindingsReference
Quaternized Cellulose (from newsprint)Anionic DyesSaturation value is 10 times higher than activated carbon; rapid adsorption kinetics. auburn.edu
Quaternary Ammonium-Modified CelluloseSunset Yellow (SY) DyeHigh maximum adsorption capacity (107.08 mg g⁻¹); effective over a broad pH range (2-10). nih.gov
Cellulose with Quaternary Ammonium and Amino GroupsCr(VI)Maximum uptake capacity of 490.3 mg/g at pH ~2.0. nih.gov
Quaternized Microcrystalline CelluloseAcid Yellow 128 & Acid Red 1Removal efficiency up to 99% and 95% respectively; good reusability. acs.org

Computational Chemistry Studies of Benzyl Pentyl Ammonium Chloride and Quaternary Ammonium Ions

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules, determined by their electronic structure. For quaternary ammonium (B1175870) ions, QM methods are employed to calculate optimized geometries, relative energies of different conformers, and electronic charge distributions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a prevalent method for studying quaternary ammonium compounds due to its favorable balance of computational cost and accuracy. DFT calculations are used to model the electronic density of a system to determine its energy and other properties. nih.govsioc-journal.cn

Research Findings: Studies on various quaternary ammonium ions utilize DFT to map out potential energy surfaces and identify stable conformers. researchgate.net For instance, calculations on N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium revealed eight stable conformers, which could be categorized into "folded" and "extended" forms based on intramolecular interactions. researchgate.net The choice of functional, such as the widely used B3LYP hybrid functional, is crucial for obtaining reliable results. nih.govsinop.edu.tr DFT has also been applied to investigate the transition states of reactions involving quaternary ammonium salts, showing, for example, how the dielectric constant of a solvent affects the bond lengths in the transition state during their formation. nih.gov In studies of ammonium perchlorate, DFT was used to elucidate complex thermal decomposition pathways, starting from the initial proton transfer between the cation and anion. sioc-journal.cn

Table 1: Application of DFT Methods in Quaternary Ammonium Ion Studies

Application AreaTypical DFT FunctionalKey Findings
Conformational Analysis B3LYPIdentification of multiple stable conformers (e.g., folded vs. extended forms) and their relative energy differences. researchgate.net
Reaction Mechanisms B3LYPElucidation of transition state structures and the influence of solvent on reaction pathways. nih.gov
Thermal Decomposition BS-UB3LYPMapping of complex, multi-step decomposition mechanisms initiated by proton transfer and homolytic cleavage. sioc-journal.cn
Geometric Optimization B3LYPCalculation of optimized bond lengths and angles that show strong correlation with experimental data. orientjchem.org

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It operates on the mean-field theory principle, where each electron is considered to move in the average electric field created by all other electrons, thus neglecting electron correlation. wikipedia.orgyoutube.com

Research Findings: While often less accurate than modern DFT or post-HF methods for absolute energies, the HF method is valuable for providing initial geometries and wavefunctions for more complex calculations. It is frequently used as a benchmark or in combination with other techniques. For example, in a study of tetraalkylammonium ions, HF calculations were performed alongside DFT to investigate conformational structures. capes.gov.br The torsional barrier for the interconversion between different conformers of the tetraethylammonium (B1195904) ion was calculated to be 9.5 kcal/mol using the HF/6-31G(d) level of theory. capes.gov.br However, because HF systematically overestimates bond energies and misses dispersion forces, its direct application for final energy prediction is limited.

Basis Set Selection and Optimization Strategies

The accuracy of any QM calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is a compromise between desired accuracy and computational expense. mit.edu

Research Findings: For quaternary ammonium ions, which are charged species, the choice of basis set is particularly important.

Pople-style basis sets: These are commonly used, with notations like 6-31G(d,p). The "6-31G" indicates a split-valence basis set, where core orbitals are described by one function and valence orbitals by two. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. uni-rostock.de

Diffuse functions: For anions and charged species, adding diffuse functions (indicated by a "+" or "++" in the basis set name, e.g., 6-31++G(d,p)) is crucial. nih.gov These functions allow orbitals to occupy a larger region of space, which is necessary to correctly model the electron distribution in charged or weakly bound systems.

Correlation-consistent basis sets: Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies augmentation with diffuse functions. researchgate.net Studies show that for core-electron spectroscopies, the inclusion of core-valence correlation functions (e.g., in cc-pCVTZ) is important for achieving high accuracy. researchgate.net

The strategy often involves geometry optimization with a smaller, computationally cheaper basis set, followed by a more accurate single-point energy calculation with a larger basis set. uni-rostock.de

Table 2: Common Basis Sets Used in Quaternary Ammonium Ion Calculations

Basis SetTypeKey FeaturesTypical Use Case
STO-3G MinimalEach atomic orbital is represented by a single basis function.Low-cost, preliminary calculations. uni-rostock.de
6-31G(d) Split-Valence, PolarizedDouble-zeta for valence electrons; includes d-functions on heavy atoms. uni-rostock.deStandard for geometry optimizations of organic molecules.
6-311++G(d,p) Split-Valence, Polarized, DiffuseTriple-zeta for valence; includes polarization on H and diffuse functions on all atoms. nih.govAccurate calculations for charged species and anions in solution.
aug-cc-pVTZ Correlation-ConsistentSystematically improvable; augmented with diffuse functions. researchgate.netHigh-accuracy benchmark calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, solvent interactions, and thermodynamic properties. nih.gov

Research Findings: MD simulations are indispensable for understanding how quaternary ammonium ions like Benzyl-Pentyl-Ammonium Chloride behave in a condensed phase, such as in aqueous solution. Simulations of benzylpenicillin have shown that while one conformer is most stable in the gas phase, the presence of water shifts the conformational equilibrium, a finding that aligns with NMR data. nih.gov For benzyl (B1604629) ammonium chloride derivatives, MD simulations have been used to study their aggregation process in water, revealing that small aggregates of 6-10 molecules are favored. These simulations also highlight strong interactions between the benzyl group and the alkyl tails. Furthermore, MD simulations can model the interaction of these cations with other materials, such as their adsorption on an iron surface or their disruptive effect on lipid bilayer membranes. nih.govresearchgate.net

Prediction of Molecular Conformations and Energetics in Solution

A primary goal of computational studies is to predict the most stable three-dimensional structures (conformations) of a molecule and their relative energies, especially in a relevant environment like water. This is achieved by combining QM calculations with solvent models or full MD simulations.

Research Findings: For quaternary ammonium ions, the conformational landscape is often defined by the torsion angles around the C-N and C-C bonds. capes.gov.br QM calculations using a Polarizable Continuum Model (PCM) to represent the solvent can estimate the relative free energies of different conformers. Studies on tetraalkylammonium ions found that the energy difference between the D2d and S4 conformers of Et4N+ in solution is a mere 0.6–1.0 kcal/mol, which is in quantitative agreement with experimental Raman spectroscopy results. capes.gov.br More complex MD simulations in explicit water provide a more dynamic picture, showing that the conformational preferences of the carbon chains are highly sensitive to the specific microenvironment created by the solvent molecules and counter-ions. capes.gov.br This integrated approach allows for the prediction of conformational populations in solution, which is critical for understanding the molecule's biological or chemical activity.

Electronic Structure Analysis

Electronic structure analysis aims to quantify the distribution of electrons within a molecule, typically by assigning partial atomic charges. This information is vital for understanding molecular reactivity, intermolecular interactions, and electrostatic potential.

Research Findings: Several methods exist for calculating atomic charges, and they often yield different results, highlighting that atomic charge is a calculated property, not a direct physical observable.

Mulliken Population Analysis: This is a common method based on partitioning the electron density among atoms according to the basis functions used. q-chem.com However, Mulliken charges are known to be highly sensitive to the choice of basis set, which can lead to unphysical results. q-chem.comcam.ac.uk

Natural Population Analysis (NPA): NPA is considered more robust and less basis-set dependent than Mulliken analysis.

Electrostatic Potential (ESP) Fitting: Methods like CHELPG and Merz-Kollman (MK) derive charges by fitting them to reproduce the quantum mechanically calculated electrostatic potential around the molecule. uni-muenchen.de

A computational investigation of dodecyltrimethylammonium (B156365) compared 17 different QM-based methods for charge calculation. nih.gov It found that while all methods showed the positive charge was delocalized over the headgroup, ESP-based methods produced an unrealistic alternating pattern of charges along the alkyl tail. In contrast, NPA led to a steady and more chemically intuitive decrease in partial charge along the tail. nih.gov Interestingly, for the simple ammonium ion (NH4+), most methods agree that the central nitrogen atom carries a net negative partial charge, with the positive charge of the ion being distributed among the hydrogen atoms. uni-muenchen.de

Table 3: Comparison of Calculated Partial Charges on Nitrogen in the Ammonium Ion (NH₄⁺)

Calculation MethodPredicted Partial Charge on Nitrogen (qN)
Mulliken -0.844
Natural Population Analysis (NPA) -0.977
CHELPG -0.737
Merz-Singh-Kollman (MK) -0.790
Data derived from calculations at the Becke3LYP/6-31G(d) level of theory. Source: uni-muenchen.de

Correlation of LUMO Energy Levels with Electrochemical Stability

The electrochemical stability of an ion is critical for applications such as electrolytes in batteries and electrochemical capacitors, where wide electrochemical windows are desirable. researchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), is employed to calculate molecular orbital energies, which can be correlated with stability.

The Lowest Unoccupied Molecular Orbital (LUMO) is the first available energy level for an added electron. A lower LUMO energy suggests the molecule is more easily reduced (accepts an electron), indicating lower stability toward reduction. Conversely, a higher LUMO energy implies greater resistance to reduction and thus higher electrochemical stability.

Research Findings:

Linear Correlation: Studies on various quaternary ammonium ions have found a linear correlation between their computationally determined LUMO energy levels and their experimentally measured cathodic limits (a measure of electrochemical stability). researchgate.net This relationship suggests that the electrochemical stabilities of new QA cations can be predicted computationally before their synthesis. researchgate.net

Substituent Effects: For saturated aliphatic alkyl substituents, their chain length, size, and degree of branching have been shown to have only a minimal effect on the electronic environment of the nitrogen center and, consequently, on the LUMO energy level of the QA cation. researchgate.net

Limitations of LUMO Correlation: While useful, the LUMO energy level alone is not always a perfect predictor of stability. For instance, in studies of alkaline stability, some N-benzyl substituted QA cations were found to be more stable than their N-phenyl counterparts, even though the latter possessed a higher LUMO energy. nih.gov This indicates that other factors, such as the specific degradation pathway and the solvation of the cation by hydroxide (B78521) ions, play a critical role and must be considered. nih.gov

Table 1: Representative LUMO Energies and Predicted Stability for Quaternary Ammonium Cations Note: These are illustrative values to demonstrate the general trend. Actual values depend on the specific computational method and basis set used.

Cation StructureRepresentative LUMO Energy (eV)Predicted Electrochemical Stability
Tetramethylammonium-3.8High
Tetraethylammonium-3.9High
N-butylpyridinium-4.5Moderate
1-ethyl-3-methylimidazolium-4.7Lower

Electronic Charge Distribution Analysis

The distribution of electrons within the benzyl-pentyl-ammonium cation dictates its chemical and physical properties. The key feature of a quaternary ammonium compound is the permanent positive charge on the central nitrogen atom, as it is bonded to four carbon atoms and lacks an N-H bond. nih.govmdpi.com

Computational methods can calculate and visualize the partial charges on each atom, providing a quantitative picture of the electronic landscape. For this compound, the analysis would focus on the localization of the positive charge on the nitrogen atom and the influence of the attached benzyl and pentyl groups.

Research Findings:

Charge Localization: The positive charge is primarily localized on the quaternary nitrogen atom. The surrounding alkyl and benzyl groups modulate this charge. The electron-donating nature of the pentyl group's alkyl chain can slightly increase electron density on the nitrogen, while the electron-withdrawing benzyl group can delocalize some of the positive charge into the aromatic ring.

Influence of Substituents: Quantum calculations on various QA ions show that the structure of saturated alkyl substituents has only a very small effect on the electronic environment around the positive nitrogen center. researchgate.net However, the presence of a benzyl group is known to significantly influence reactivity, promoting certain degradation reactions. nih.gov This is a direct consequence of its effect on the electronic charge distribution and stability of potential transition states.

Structural Impact: The geometry around the nitrogen atom in related cations, such as tribenzylammonium chloride, is a slightly distorted tetrahedron. researchgate.net This geometry influences how the charge is presented to the surrounding environment, affecting intermolecular interactions.

Wavefunction Analysis Techniques

The electronic wavefunction, a mathematical function that describes the quantum state of all electrons in a molecule, is the fundamental output of quantum chemical calculations. All calculable electronic properties, including energy, orbital shapes, and charge distribution, are derived from it. Density Functional Theory (DFT) is a widely used computational method to approximate the wavefunction and obtain these properties for molecules like this compound.

Research Findings:

DFT Applications: DFT-based calculations are used to investigate the photo-resistant nature of certain quaternary ammonium compounds and to elucidate their transformation pathways upon degradation. By analyzing the wavefunction, researchers can identify the most likely sites for chemical attack.

Molecular Orbitals: Analysis of the wavefunction yields the molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). As discussed previously, the energy of the LUMO is a key parameter derived from wavefunction analysis that correlates with electrochemical stability. researchgate.net

Charge Penetration: Advanced wavefunction analysis reveals subtle but important effects. For example, in systems with π-π interactions, such as those involving the benzyl group, a significant contribution to the interaction energy comes from orbital-orbital overlap, an effect known as charge penetration. gatech.edu Standard molecular dynamics simulations often ignore this, leading to potential inaccuracies. gatech.edu

Quantitative Structure-Activity Relationships (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity or property in a quantitative manner. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a series of molecules are responsible for the changes in their observed biological or chemical activity. researchgate.net For compounds like this compound, QSAR can be used to predict properties ranging from antimicrobial activity to toxicity or performance as a phase-transfer catalyst. nih.gov

The process involves calculating a set of numerical values, known as descriptors, that represent the molecule's structure. These can be simple (e.g., molecular weight) or complex, derived from computational chemistry (e.g., steric fields, electronic properties). researchgate.netnih.gov

Research Findings:

Model Development: Both 2D-QSAR and 3D-QSAR models are developed for compounds with similar structural motifs. nih.gov Methods like Genetic Function Approximation (GFA) combined with Multiple Linear Regression (MLR) are used to select the most relevant descriptors and build the predictive model. nih.gov

Key Descriptors: In a QSAR study of quaternary ammonium ions as phase-transfer catalysts, descriptors found to be important included ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient. nih.gov For other compound classes, descriptors can include electronic parameters (dipole moment), steric parameters, and hydrogen bonding characteristics. researchgate.net

3D-QSAR Techniques: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. nih.gov They use the steric and electrostatic fields around the molecules to explain and predict activity, providing a 3D map of regions where changes to the structure would likely increase or decrease activity. nih.govnih.gov

Model Validation: Rigorous internal and external validation is crucial to ensure a QSAR model is robust and predictive. nih.govsemanticscholar.org Statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q²), and y-scrambling tests are used to assess the model's quality. nih.govsemanticscholar.org

Table 2: Example of Statistical Validation Parameters for QSAR Models Based on a study of 5-benzyl-4-thiazolinone derivatives. nih.gov

Model TypeMethodR² (Training Set)Q² (Cross-validation)Predictive Ability
2D-QSARGFA-MLR0.84140.7680Good
3D-QSARCoMFA_ES0.90300.5390Good
3D-QSARCoMSIA_EA0.88000.5470Good

Computational Prediction of Degradation Pathways and Transformation Products

The widespread use of quaternary ammonium compounds has raised interest in their environmental fate. tudelft.nlresearchgate.net Computational methods are instrumental in predicting how these molecules might break down and what transformation products (TPs) could be formed. tudelft.nl This is crucial because TPs can sometimes be more hazardous than the parent compound. tudelft.nl

Research Findings:

Photodegradation: Quantum mechanical calculations, such as those based on DFT, can be used to model the photodegradation of QACs. These calculations help identify the most reactive sites in the molecule and predict the likely transformation pathways under the influence of light and reactive species like hydroxyl radicals. tudelft.nl

Biodegradation: Computational frameworks have been developed to predict novel biodegradation pathways. nih.gov Systems like the Biochemical Network Integrated Computational Explorer (BNICE) use a set of generalized enzyme reaction rules to generate all possible biochemical reactions a given molecule could undergo, thereby predicting potential metabolic routes. nih.gov

Chemical Degradation: The stability of QACs in alkaline conditions is a significant concern for applications like anion-exchange membranes. nih.gov Computational studies can model the reaction pathways of hydroxide attack. For benzyl-containing QACs, the presence of the benzyl group is known to significantly promote degradation reactions, a finding that can be rationalized through computational modeling of the reaction intermediates and transition states. nih.gov

Investigation of Intermolecular Interactions in Chemical Systems

Intermolecular interactions are the non-covalent forces between molecules that govern their macroscopic properties, including solvation, crystal structure, and binding to biological targets. gatech.edu For this compound, a variety of such interactions are possible due to its ionic nature, aromatic ring, and alkyl chain. Computational chemistry is essential for studying the strength and geometry of these forces. gatech.edu

Research Findings:

Types of Interactions: The key intermolecular interactions for this compound include:

Ion-Dipole and Hydrogen Bonding: Strong interactions between the positively charged nitrogen center and the chloride anion, as well as with polar solvent molecules like water. researchgate.net

π-Interactions: The benzyl group can participate in π-π stacking with other aromatic rings and in CH-π interactions, where a C-H bond from the pentyl group or another molecule interacts with the electron cloud of the benzene (B151609) ring. gatech.edumdpi.com

Dispersion Forces: London dispersion forces, which arise from temporary fluctuations in electron density, are a crucial component of the interaction, particularly for the nonpolar pentyl chain and the benzyl group. gatech.edu

Computational Methods: High-level quantum chemical calculations are used to accurately model these weak but cumulatively important interactions. gatech.edu DFT calculations are frequently employed to characterize the geometry and energetics of hydrogen bonds and other interactions in the solid state of related molecules. researchgate.net

Importance in Structure: These interactions dictate the packing of molecules in a crystal lattice. researchgate.net For example, studies on related benzyl-containing compounds reveal crystal structures dominated by intricate networks of hydrogen bonds and CH-π interactions that define the three-dimensional arrangement. researchgate.net

Future Research Directions

Development of Novel and Efficient Synthetic Routes

Future research is likely to focus on developing more sustainable and efficient methods for the synthesis of QACs. This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact and improve atom economy.

Advancements in Analytical Methodologies for Complex Matrices

There is a need for more sensitive and robust analytical methods for the detection and quantification of QACs and their degradation products in complex environmental and biological samples. nih.gov This will aid in better understanding their environmental fate and exposure levels.

Deeper Mechanistic Understanding of Interactions with Non-Biological Systems

Further research is needed to elucidate the mechanisms of interaction of QACs with various non-biological surfaces and materials. This knowledge can lead to the development of improved formulations for applications such as coatings and functionalized materials.

Computational Design and Prediction of Novel Quaternary Ammonium (B1175870) Structures for Tailored Applications

Computational modeling and machine learning are emerging as powerful tools for the design of new QACs with specific, tailored properties. semanticscholar.orgcesio.eu These approaches can accelerate the discovery of novel structures with enhanced efficacy and reduced environmental impact.

Sustainable Manufacturing and Application Strategies in Industrial Chemistry

A significant future direction is the shift towards more sustainable practices in the manufacturing and use of industrial chemicals like QACs. chemanager-online.comomnitechintl.com This includes the use of renewable feedstocks, the development of biodegradable alternatives, and the implementation of circular economy principles. nih.gov

Q & A

Basic: What validated analytical methods are recommended for quantifying Benzyl-Pentyl-Ammonium Chloride in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 3.0) for separation . For ionic strength-dependent analysis, ion-pair chromatography with sodium hexanesulfonate as a counterion improves resolution . Titrimetric methods using sodium tetraphenylborate as a precipitating agent are also effective for bulk quantification .

Basic: How can the synthesis of this compound be optimized for high purity?

Optimization involves quaternization of pentylamine with benzyl chloride under reflux (80–90°C) in ethanol for 6–8 hours . Critical parameters include a 1:1.2 molar ratio (amine:alkylating agent) and post-reflux purification via recrystallization from acetone-ether mixtures to remove unreacted precursors . Purity ≥98% is confirmed by chloride ion titration .

Advanced: How to resolve conflicting data on the antimicrobial efficacy of this compound across studies?

Discrepancies often arise from variations in test organisms (e.g., Gram-positive vs. Gram-negative bacteria), concentration ranges (0.1–1.0% w/v), and methodology (broth dilution vs. agar diffusion) . Standardize protocols using CLSI guidelines and include positive controls (e.g., benzalkonium chloride) to benchmark efficacy . Meta-analyses of minimum inhibitory concentration (MIC) data can identify trends obscured by experimental variability .

Basic: What parameters influence the stability of this compound under storage?

Key factors include pH (stable at 4–6), temperature (store at 15–25°C), and protection from UV light . Degradation products (e.g., benzyl alcohol) can be monitored via gas chromatography-mass spectrometry (GC-MS) to assess shelf life . Aqueous solutions should be stored in amber glass to prevent photolytic decomposition .

Advanced: How to differentiate the surface-active properties of this compound from analogous quaternary ammonium compounds?

Compare critical micelle concentration (CMC) values using tensiometry or conductometry. For example, CMC decreases with longer alkyl chains (e.g., C12 vs. C5) . X-ray diffraction (XRD) can elucidate packing behavior at interfaces, while molecular dynamics simulations predict aggregation patterns based on chain flexibility .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

1H NMR (δ 3.2–3.5 ppm for N-methyl groups; δ 4.5 ppm for benzyl protons) and FT-IR (C-N+ stretch at 1480–1520 cm⁻¹) are primary tools . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ions (e.g., [M-Cl]+ at m/z 218.18) .

Advanced: What computational models predict interactions between this compound and biological membranes?

Molecular docking (e.g., AutoDock Vina) identifies binding sites on lipid bilayers, while coarse-grained molecular dynamics (CG-MD) simulations quantify membrane disruption kinetics . Quantitative structure-activity relationship (QSAR) models correlate alkyl chain length with hemolytic potential .

Basic: How to mitigate counterion interference in ionic strength studies of this compound?

Use ion-selective electrodes (ISE) for chloride quantification or employ ion chromatography with suppressed conductivity detection to separate interfering anions (e.g., nitrate, sulfate) . Dialysis against deionized water removes extraneous ions before solution preparation .

Advanced: What experimental designs assess synergistic effects of this compound with non-ionic surfactants?

Fractional factorial designs evaluate variables like surfactant ratio (e.g., Tween 80) and pH. Synergy is quantified via isobolograms or combination indices (CI <1 indicates synergy) . Dynamic light scattering (DLS) monitors micelle size changes in mixed systems .

Basic: What safety protocols are essential for handling this compound in labs?

Use nitrile gloves and fume hoods to avoid dermal/ocular exposure . Neutralize waste with 1 M NaOH (1:1 v/v) to precipitate the compound, followed by filtration and landfill disposal . Environmental impact assessments should follow OECD Test Guideline 301 for biodegradability .

Notes

  • Methodological Focus : Answers emphasize reproducible techniques (e.g., HPLC conditions, synthesis ratios) rather than theoretical definitions.
  • Evidence Integration : References align with pharmacopeial standards , analytical protocols , and structural analogs (e.g., C12 derivatives ).
  • Advanced vs. Basic : Advanced questions (e.g., Q3, Q5, Q9) address mechanistic or comparative studies, while basic questions (e.g., Q1, Q2) cover foundational lab practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.